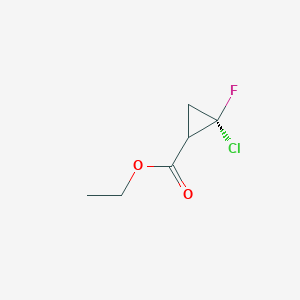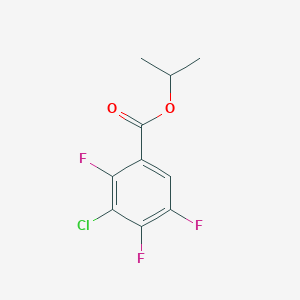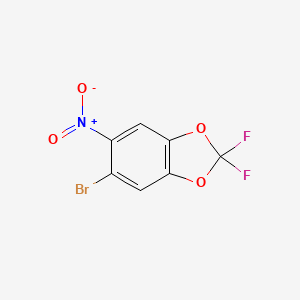
3-Chloro-4-(trifluoromethyl)benzoyl cyanide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-4-(trifluoromethyl)benzoyl cyanide is a chemical compound known for its unique structural features and diverse applications in scientific research. The compound contains a trifluoromethyl group, which is known to impart significant chemical stability and reactivity, making it valuable in various fields such as organic synthesis, pharmaceuticals, and agrochemicals .
准备方法
The synthesis of 3-Chloro-4-(trifluoromethyl)benzoyl cyanide typically involves several steps, starting from readily available precursors. One common method involves the reaction of 3-Chloro-4-(trifluoromethyl)benzoyl chloride with sodium cyanide under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile, and the product is purified through recrystallization or chromatography .
Industrial production methods may involve more scalable approaches, such as continuous flow synthesis, which allows for better control over reaction parameters and higher yields. These methods often employ catalysts and optimized reaction conditions to enhance efficiency and reduce costs .
化学反应分析
3-Chloro-4-(trifluoromethyl)benzoyl cyanide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the cyanide group can be replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction: The trifluoromethyl group can undergo oxidation to form corresponding acids or reduction to yield different functional groups.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
3-Chloro-4-(trifluoromethyl)benzoyl cyanide has a wide range of applications in scientific research:
作用机制
The mechanism by which 3-Chloro-4-(trifluoromethyl)benzoyl cyanide exerts its effects is primarily through its reactive functional groups. The trifluoromethyl group enhances the compound’s stability and reactivity, allowing it to interact with various molecular targets. In biological systems, it may inhibit specific enzymes or disrupt cellular processes, leading to its observed biological activities .
相似化合物的比较
3-Chloro-4-(trifluoromethyl)benzoyl cyanide can be compared with other similar compounds, such as:
4-(Trifluoromethyl)benzoyl chloride: Similar in structure but lacks the cyanide group, making it less reactive in certain types of reactions.
3-Fluoro-4-(trifluoromethyl)benzoyl chloride: Contains a fluorine atom instead of chlorine, which can alter its reactivity and applications.
2-(Trifluoromethyl)benzoyl chloride: The position of the trifluoromethyl group affects its chemical properties and reactivity.
The uniqueness of this compound lies in its combination of the trifluoromethyl group and the cyanide group, which imparts distinct chemical properties and makes it valuable for specific applications in research and industry .
属性
IUPAC Name |
3-chloro-4-(trifluoromethyl)benzoyl cyanide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3ClF3NO/c10-7-3-5(8(15)4-14)1-2-6(7)9(11,12)13/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZUAWFDYLCDPME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C#N)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,2-Bis[[(4-methoxybenzyl)oxy]phenyl]-1,1,2,2-tetrafluoroethane](/img/structure/B6312813.png)



![4-[2,2-Dimethyl-4,4-bis(trifluoromethyl)cyclobutyl]morpholine](/img/structure/B6312848.png)







